molecular formula C16H21N3O2 B499906 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline CAS No. 326483-42-5

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline

Cat. No.: B499906
CAS No.: 326483-42-5
M. Wt: 287.36g/mol
InChI Key: WLGAKDMARSNSKO-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a quinoline core substituted with methoxy groups at positions 5 and 8, a methyl group at position 4, and a piperazine ring at position 2. Its molecular formula is C16H21N3O2, and it has a molecular weight of 287.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and piperazine groups makes it a versatile compound for various applications in research and industry .

Biological Activity

5,8-Dimethoxy-4-methyl-2-(piperazin-1-yl)quinoline is a quinoline derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its structure, synthesis, mechanisms of action, and various biological activities, particularly focusing on its potential as an anticancer and antimicrobial agent.

Chemical Structure and Properties

This compound has the following molecular characteristics:

  • Molecular Formula : C16H21N3O2
  • Molecular Weight : 287.36 g/mol
  • Structural Features : The compound features a quinoline core with methoxy groups at positions 5 and 8, a methyl group at position 4, and a piperazine ring at position 2.

The unique substitution pattern contributes to its biological activity and makes it a valuable scaffold for drug development.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Quinoline Core : Derived from aniline and other aromatic precursors.
  • Methylation : Introduction of the methyl group at position 4 through alkylation reactions.
  • Piperazine Substitution : Nucleophilic substitution reactions using piperazine to attach the piperazine ring at position 2.

This synthetic route can be optimized for yield and purity in industrial settings using continuous flow reactors.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, effectively blocking substrate access.
  • Receptor Modulation : It interacts with cellular receptors, influencing signal transduction pathways which can lead to altered cellular functions.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent:

  • Cytotoxicity Against Cancer Cells : It has shown promising cytotoxic effects against various cancer cell lines, including colorectal cancer cells (HCT116 and Caco-2). The compound inhibits cell proliferation and induces apoptosis by disrupting mitochondrial membrane potential and affecting the PI3K/AKT/mTOR signaling pathway .
  • Case Study Data :
    • In vitro studies demonstrated IC50 values indicating effective inhibition of cancer cell growth.
    • Western blot analysis revealed downregulation of key proteins involved in cell survival pathways.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties:

  • Mechanism : It exhibits activity against various bacterial strains by interfering with essential cellular processes.
  • Research Findings : Preliminary data suggest effectiveness against both Gram-positive and Gram-negative bacteria, although specific IC50 values need further exploration.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
QuinineAntimalarial agentInhibits Plasmodium
ChloroquineQuinoline coreAntimalarial
PiperaquinePiperazine substitutionAntimalarial
CamptothecinAnticancer agentTopoisomerase inhibitor

This compound stands out due to its unique combination of functional groups that enhance its lipophilicity and binding affinity to biological targets.

Properties

IUPAC Name

5,8-dimethoxy-4-methyl-2-piperazin-1-ylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c1-11-10-14(19-8-6-17-7-9-19)18-16-13(21-3)5-4-12(20-2)15(11)16/h4-5,10,17H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGAKDMARSNSKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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